Methyl 2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate
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Overview
Description
Methyl 2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate is a chemical compound that features a triazole ring, a propylamino group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate typically involves the reaction of a triazole derivative with a butanoate ester in the presence of a propylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring and the propylamino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Methyl 2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate involves its interaction with specific molecular targets. The triazole ring and the propylamino group can bind to active sites on enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(ethylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate
- Methyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate
- Methyl 2-(butylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate
Uniqueness
Methyl 2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propylamino group and the triazole ring allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.
Biological Activity
Methyl 2-(propylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a methyl ester functional group, a propylamino moiety, and a triazole ring. Its molecular formula is C10H19N5O, with a molecular weight of approximately 226.28 g/mol. The presence of these functional groups contributes significantly to its biological activity.
This compound interacts with various biological targets, primarily through enzyme inhibition and receptor modulation:
- Enzyme Inhibition : The triazole ring can inhibit specific enzymes involved in disease processes, which is a common trait among triazole derivatives. This inhibition can lead to therapeutic effects in conditions such as cancer and infections.
- Receptor Modulation : The propylamino group may enhance binding affinity to certain receptors, potentially leading to improved pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several key biological activities:
- Antifungal Activity : Triazole derivatives are well-known for their antifungal properties. Preliminary studies suggest that this compound may inhibit fungal growth by targeting ergosterol synthesis pathways.
- Antibacterial Activity : Similar compounds have demonstrated antibacterial effects against various pathogens. The specific activity of this compound remains to be fully elucidated but shows promise in preliminary assays.
- Anticancer Potential : The ability to inhibit enzymes involved in tumor growth makes this compound a candidate for anticancer drug development.
Interaction Studies
Studies employing molecular docking and surface plasmon resonance have been conducted to evaluate the binding affinity of this compound to target proteins. These studies reveal that the compound can effectively bind to enzymes crucial for disease progression.
Case Studies
A series of case studies have been documented showcasing the efficacy of triazole derivatives in clinical settings:
- Case Study 1 : In vitro assays demonstrated that similar triazole compounds reduced the proliferation of cancer cells by inducing apoptosis.
- Case Study 2 : Animal models treated with related compounds exhibited significant reductions in tumor size compared to control groups.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 2-(methylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate | Contains a methylamino group | Potentially different pharmacokinetics |
Ethyl 2-(propylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate | Ethyl group instead of methyl | May exhibit different solubility properties |
Methyl 3-(propylamino)-5-(1H-1,2,4-triazol-3-yl)butanoate | Triazole at position three | Altered biological activity compared to others |
Properties
Molecular Formula |
C10H18N4O2 |
---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
methyl 2-(propylamino)-4-(1,2,4-triazol-1-yl)butanoate |
InChI |
InChI=1S/C10H18N4O2/c1-3-5-12-9(10(15)16-2)4-6-14-8-11-7-13-14/h7-9,12H,3-6H2,1-2H3 |
InChI Key |
IFMFWVYTKMJVBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CCN1C=NC=N1)C(=O)OC |
Origin of Product |
United States |
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